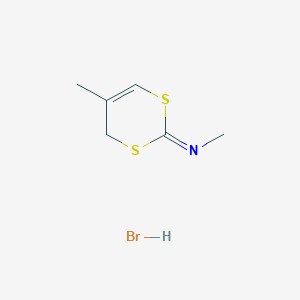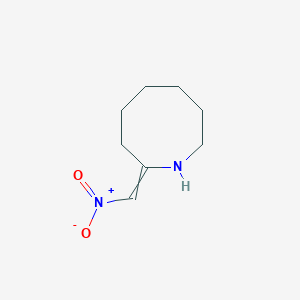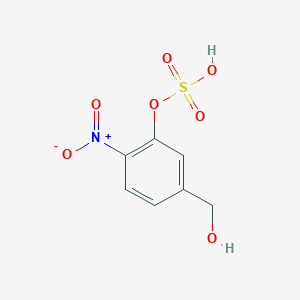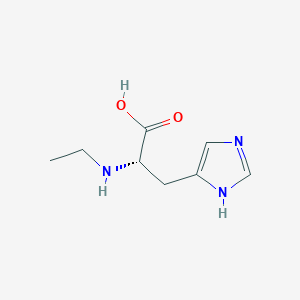
2'-Deoxy-5-(nonafluorobutyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-(nonafluorobutyl)uridine is a synthetic nucleoside analog that belongs to the class of pyrimidine 2’-deoxyribonucleosides. This compound is structurally similar to uridine but features a nonafluorobutyl group at the 5-position of the uracil ring. It is primarily studied for its potential antiviral properties and its role in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(nonafluorobutyl)uridine typically involves the modification of uridine derivativesThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-5-(nonafluorobutyl)uridine are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods may include continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-(nonafluorobutyl)uridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the nonafluorobutyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions can introduce various functional groups at the 5-position of the uracil ring .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-(nonafluorobutyl)uridine has several scientific research applications, including:
Antiviral Research: It has shown potential as an antiviral agent, particularly against influenza A virus.
Biochemical Studies: Used in studies involving nucleoside analogs to understand DNA and RNA synthesis and repair mechanisms.
Medicinal Chemistry: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-(nonafluorobutyl)uridine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The nonafluorobutyl group enhances its lipophilicity, allowing better cellular uptake and interaction with viral enzymes. This compound targets viral polymerases and disrupts the normal synthesis of viral nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine: Lacks the nonafluorobutyl group and is less lipophilic.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position, used as an antineoplastic agent.
Idoxuridine: Features an iodine atom at the 5-position, used as an antiviral drug.
Uniqueness
2’-Deoxy-5-(nonafluorobutyl)uridine is unique due to its nonafluorobutyl group, which significantly enhances its lipophilicity and antiviral activity. This structural modification allows it to interact more effectively with viral enzymes and cellular components, making it a promising candidate for antiviral therapies .
Eigenschaften
CAS-Nummer |
58671-35-5 |
|---|---|
Molekularformel |
C13H11F9N2O5 |
Molekulargewicht |
446.22 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11F9N2O5/c14-10(15,11(16,17)12(18,19)13(20,21)22)4-2-24(9(28)23-8(4)27)7-1-5(26)6(3-25)29-7/h2,5-7,25-26H,1,3H2,(H,23,27,28)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
JTJAXTDUPYESRS-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)




![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)


![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)


![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)
